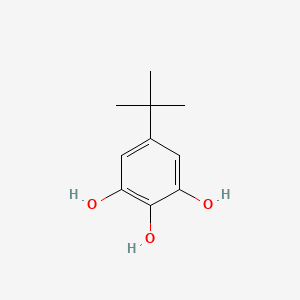
5-tert-Butylpyrogallol
Cat. No. B1595741
Key on ui cas rn:
20481-17-8
M. Wt: 182.22 g/mol
InChI Key: HCNISNCKPIVZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04172960
Procedure details


2,6-Dimethoxy-4-t-butylphenol (16.5 g, 0.08 mole) and pyridine hydrochloride (60 g) were heated at 200°-210° C. for 2 hours. The mixture was then added to iced dilute hydrochloric acid and the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.) to remove any unchanged starter. The aqueous phase was saturated with salt and extracted three times with ether. Drying and running down gave 12.5 g title product (88%) m.p. 137°-9° C.



Name
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([O:13]C)[C:4]=1[OH:15].Cl.N1C=CC=CC=1.Cl>>[C:9]([C:7]1[CH:8]=[C:3]([OH:2])[C:4]([OH:15])=[C:5]([CH:6]=1)[OH:13])([CH3:12])([CH3:10])[CH3:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=CC(=C1)C(C)(C)C)OC)O
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution extracted twice with petroleum ether (b.p. 40°-60° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any unchanged starter
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(O)C1)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
